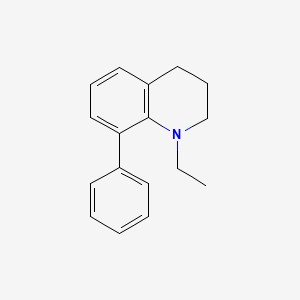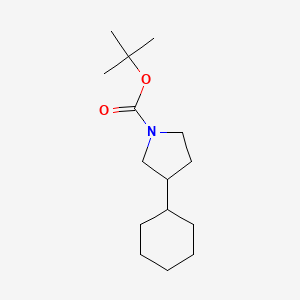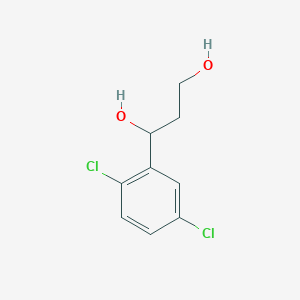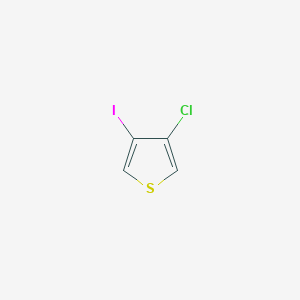
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a palladium center coordinated with chloropalladium(1+), 2-phenylaniline, and tricyclohexylphosphane. The presence of these ligands imparts distinct chemical properties to the compound, making it valuable for various applications in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of palladium chloride in a suitable solvent such as dichloromethane.
- Addition of 2-phenylaniline and tricyclohexylphosphane to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
- Isolation and purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated using reagents such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new palladium complexes with different ligands.
Applications De Recherche Scientifique
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Material Science: It is employed in the synthesis of advanced materials, including nanoparticles and thin films, due to its ability to facilitate controlled deposition of palladium.
Biology and Medicine: Research has explored its potential use in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane involves the coordination of the palladium center with the ligands, which influences its reactivity and stability. The palladium center can undergo various redox reactions, ligand exchanges, and catalytic cycles, depending on the specific application. The molecular targets and pathways involved are determined by the nature of the ligands and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloropalladium(1+);dicyclohexyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane
- Chloropalladium(1+);triphenylphosphane
Uniqueness
Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane is unique due to the presence of 2-phenylaniline and tricyclohexylphosphane ligands, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and catalytic activity, making it suitable for specific applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C30H43ClNPPd |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
BDVFOJAMJCOYEQ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)


![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)


